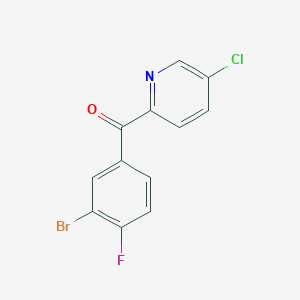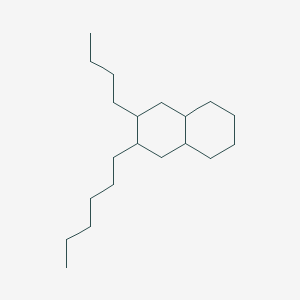
Naphthalene, 2-butyl-3-hexyldecahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 2-butyl-3-hexyldecahydro-: is a chemical compound with the molecular formula C20H38 and a molecular weight of 278.52 g/mol It is a derivative of naphthalene, characterized by the presence of butyl and hexyl groups attached to the decahydro-naphthalene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-butyl-3-hexyldecahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the following steps:
Hydrogenation: Naphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium or platinum. The reaction is carried out at elevated temperatures and pressures to achieve the decahydro-naphthalene structure.
Alkylation: The decahydro-naphthalene is then alkylated using butyl and hexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Naphthalene, 2-butyl-3-hexyldecahydro- may involve continuous flow reactors to ensure efficient hydrogenation and alkylation processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Naphthalene, 2-butyl-3-hexyldecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to further hydrogenate the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated derivatives, substituted naphthalene compounds.
科学研究应用
Naphthalene, 2-butyl-3-hexyldecahydro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Naphthalene, 2-butyl-3-hexyldecahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes, influencing cellular functions.
相似化合物的比较
Naphthalene, 2-butyl-3-hexyldecahydro- can be compared with other similar compounds, such as:
Naphthalene, 2-butyl-3-octyldecahydro-: Similar structure but with an octyl group instead of a hexyl group.
Naphthalene, 2-ethyl-3-hexyldecahydro-: Similar structure but with an ethyl group instead of a butyl group.
Naphthalene, 2-butyl-3-pentyldecahydro-: Similar structure but with a pentyl group instead of a hexyl group.
These compounds share similar chemical properties but differ in their specific alkyl groups, which can influence their reactivity and applications.
属性
CAS 编号 |
66455-55-8 |
|---|---|
分子式 |
C20H38 |
分子量 |
278.5 g/mol |
IUPAC 名称 |
2-butyl-3-hexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI 键 |
JYUNEDWDLIQLBW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1CC2CCCCC2CC1CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


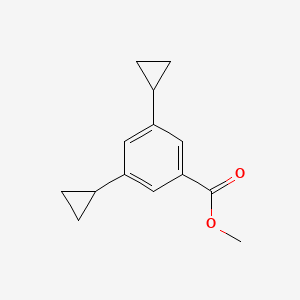
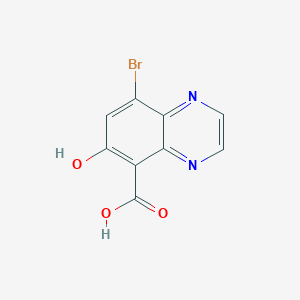
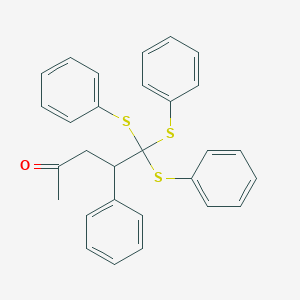
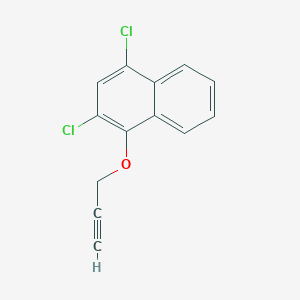
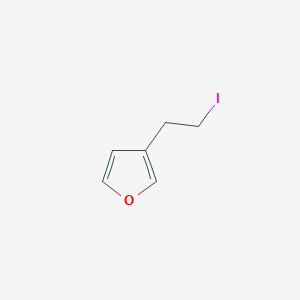

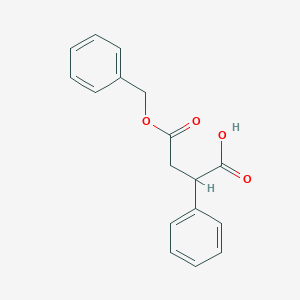
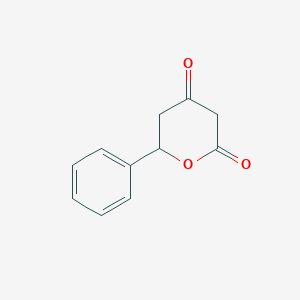
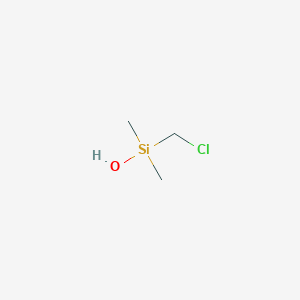
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)
![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
